BenchChemオンラインストアへようこそ!

2-(3-Bromophenyl)pyrimidine

CCR4 antagonism GPCR chemokine receptor

2-(3-Bromophenyl)pyrimidine is a meta-brominated arylpyrimidine scaffold critical for medicinal chemistry and materials science. Unlike unsubstituted or para-isomers, the meta-bromo substituent enables regioselective Suzuki-Miyaura and Stille cross-couplings, directly impacting binding to targets like CCR4 (IC50 0.064 μM) and Bcr/Abl kinase (IC50 0.008 μM). This building block accelerates SAR studies and lead optimization. Procure now for kinase inhibitor and GPCR modulator programs.

Molecular Formula C10H7BrN2
Molecular Weight 235.08 g/mol
CAS No. 885468-36-0
Cat. No. B1331555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromophenyl)pyrimidine
CAS885468-36-0
Molecular FormulaC10H7BrN2
Molecular Weight235.08 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C2=NC=CC=N2
InChIInChI=1S/C10H7BrN2/c11-9-4-1-3-8(7-9)10-12-5-2-6-13-10/h1-7H
InChIKeyCETLQDSNTJEASI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Bromophenyl)pyrimidine (CAS 885468-36-0) Procurement Guide: Key Specifications and Research Applications


2-(3-Bromophenyl)pyrimidine (CAS 885468-36-0) is a brominated arylpyrimidine building block with the molecular formula C10H7BrN2 and a molecular weight of 235.08 g/mol . It serves as a versatile intermediate in medicinal chemistry, particularly for constructing kinase inhibitors and GPCR modulators [1]. The compound's 3-bromophenyl substituent provides a synthetic handle for cross-coupling reactions, enabling modular diversification in drug discovery programs .

Why 2-(3-Bromophenyl)pyrimidine (CAS 885468-36-0) Cannot Be Replaced by Unsubstituted or Para-Substituted Analogs


Generic substitution of 2-(3-Bromophenyl)pyrimidine with its unsubstituted analog 2-phenylpyrimidine or the para-bromo regioisomer 2-(4-bromophenyl)pyrimidine fails because the position and presence of the bromine atom dictate both reactivity and biological target engagement. The meta-bromo substituent enables regioselective Suzuki-Miyaura and Stille cross-couplings that are not accessible with 2-phenylpyrimidine, while the meta-positioning alters electronic distribution and steric profile relative to the para-isomer, directly impacting binding to targets such as CCR4 and Bcr/Abl kinase [1] .

Quantitative Differentiation of 2-(3-Bromophenyl)pyrimidine (CAS 885468-36-0) Against Closest Analogs


CCR4 Antagonist Activity of 2-(3-Bromophenyl)pyrimidine Derivatives Compared to Benchmark Compound 1

Trisubstituted pyrimidine amide derivatives containing the 2-(3-bromophenyl)pyrimidine scaffold exhibit CCR4 antagonism comparable to or exceeding that of the established benchmark Compound 1. Compounds 6c, 12a, and 12b demonstrate IC50 values of 0.064 μM, 0.077 μM, and 0.069 μM, respectively, relative to Compound 1's IC50 of 0.078 μM [1].

CCR4 antagonism GPCR chemokine receptor

Bcr/Abl Tyrosine Kinase Inhibitory Activity of Bromo-Pyrimidine Analogs Relative to Dasatinib Control

In a series of novel bromo-pyrimidine analogs designed as anticancer agents, several compounds bearing the bromophenyl-pyrimidine motif showed potent Bcr/Abl tyrosine kinase inhibition. Compound 6g exhibited an IC50 of 0.008 μM, while Dasatinib, the positive control, showed an IC50 of 0.018 μM in the same ADP-Glo assay [1].

Bcr/Abl kinase CML tyrosine kinase inhibitor

Cytotoxic Activity of Bromo-Pyrimidine Analogs Against K562 CML Cells Compared to Dasatinib

The cytotoxic potency of bromo-pyrimidine analogs against the K562 chronic myeloid leukemia cell line shows that certain derivatives approach the efficacy of Dasatinib. Compound 6g exhibits an IC50 of 6.15 ± 0.65 μM against K562 cells, while Dasatinib yields an IC50 of 6.08 ± 0.95 μM under identical MTT assay conditions [1].

K562 cytotoxicity CML

High-Affinity Human CCR4 Antagonism in Sub-Nanomolar Range

A 2-(3-bromophenyl)pyrimidine-containing derivative demonstrates high-affinity antagonism of human CCR4 with an IC50 of 3.89 nM, as measured by inhibition of [35S]-GTPγS binding in CHO cell membranes expressing the recombinant receptor [1]. This represents potent target engagement in the low nanomolar range.

CCR4 GPCR high-affinity antagonist

Synthetic Versatility: Regioselective Cross-Coupling Enabled by Meta-Bromo Substituent

The meta-bromo substituent of 2-(3-bromophenyl)pyrimidine serves as a selective handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Stille couplings, enabling late-stage diversification of the phenyl ring . In contrast, the unsubstituted analog 2-phenylpyrimidine lacks this reactive site and requires de novo synthesis for any phenyl ring modification, increasing synthetic burden .

Suzuki coupling medicinal chemistry building block

Electronic Structure Differentiation from Halogenated Pyrimidine Analogs

Ultraviolet photoelectron spectroscopy and ab initio quantum chemical calculations reveal that halogen substitution on the pyrimidine core significantly alters valence electronic structure [1]. The meta-bromophenyl substitution pattern in 2-(3-bromophenyl)pyrimidine produces distinct ionization potentials and frontier orbital energies compared to 2-(4-bromophenyl)pyrimidine and halogenated pyrimidines, which directly influences intermolecular interactions, charge transfer properties, and target binding.

photoelectron spectroscopy electronic structure quantum chemistry

Optimal Procurement and Research Applications for 2-(3-Bromophenyl)pyrimidine (CAS 885468-36-0)


CCR4 Antagonist Lead Optimization in Immunology and Oncology

Procure 2-(3-bromophenyl)pyrimidine as a core scaffold for developing high-affinity CCR4 antagonists. As demonstrated by compounds 6c, 12a, and 12b achieving IC50 values of 0.064–0.077 μM versus the benchmark Compound 1 (0.078 μM) [1], this scaffold supports potent chemotaxis inhibition. The meta-bromo handle further enables rapid analog synthesis via Suzuki coupling to explore SAR around the phenyl ring, accelerating lead optimization for T-cell lymphoma and allergic inflammation indications.

Bcr/Abl Kinase Inhibitor Discovery for Chronic Myeloid Leukemia (CML)

Utilize 2-(3-bromophenyl)pyrimidine to construct Bcr/Abl tyrosine kinase inhibitors with comparable or superior potency to Dasatinib. Compound 6g achieved an enzymatic IC50 of 0.008 μM (versus Dasatinib at 0.018 μM) and cellular IC50 of 6.15 μM against K562 CML cells (versus Dasatinib at 6.08 μM) [1]. This dual enzymatic and cellular validation positions the scaffold for programs seeking alternatives to existing TKIs, particularly where synthetic tractability or IP freedom-to-operate is a priority.

Modular Building Block for Parallel Library Synthesis

Leverage 2-(3-bromophenyl)pyrimidine as a versatile intermediate for generating diverse compound libraries via palladium-catalyzed cross-coupling. The reactive C-Br bond enables Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings [1], allowing parallel diversification of the phenyl ring without de novo core synthesis. This modular approach reduces synthetic cycle time and cost per analog, making it ideal for hit-to-lead campaigns and scaffold-hopping exercises.

Electronic Materials Research: Organic Semiconductor Building Block

Employ 2-(3-bromophenyl)pyrimidine as a precursor for synthesizing 2-(3-bromophenyl)-4,6-diphenylpyrimidine and related electron-transport materials for OLED and organic electronic applications [1]. The compound's distinct valence electronic structure, characterized by UV photoelectron spectroscopy [2], influences charge transport properties, making it a candidate for tuning HOMO/LUMO levels in device optimization studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3-Bromophenyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.